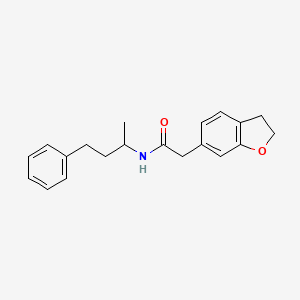![molecular formula C20H18BrNO6S2 B11126055 2-({3-[(5-bromothiophen-2-yl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B11126055.png)
2-({3-[(5-bromothiophen-2-yl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLACETAMIDE is a complex organic compound that features a benzofuran core linked to a thiophene ring and a thiolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the benzofuran and thiophene intermediates, followed by their coupling under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiolane moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of multiple functional groups suggests it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may have activity against certain biological pathways, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, particularly those requiring specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-{[3-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLACETAMIDE likely involves interaction with specific molecular targets. These could include enzymes or receptors, where the compound may act as an inhibitor or activator. The exact pathways would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Phenolic Compounds: Compounds with a phenol group, often studied for their bioactivity.
Uniqueness
What sets 2-{[3-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLACETAMIDE apart is its unique combination of functional groups
Eigenschaften
Molekularformel |
C20H18BrNO6S2 |
|---|---|
Molekulargewicht |
512.4 g/mol |
IUPAC-Name |
2-[[3-(5-bromothiophene-2-carbonyl)-1-benzofuran-5-yl]oxy]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |
InChI |
InChI=1S/C20H18BrNO6S2/c1-22(12-6-7-30(25,26)11-12)19(23)10-27-13-2-3-16-14(8-13)15(9-28-16)20(24)17-4-5-18(21)29-17/h2-5,8-9,12H,6-7,10-11H2,1H3 |
InChI-Schlüssel |
ABFLZJCDXHKIEB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=C(S4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B11125972.png)
![4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11125975.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholinopropyl)propanamide](/img/structure/B11125981.png)
![2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B11125983.png)
![N-(4-ethoxyphenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B11125994.png)

![3-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B11125998.png)
![(2S)-phenyl[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]acetic acid](/img/structure/B11126008.png)
![(5Z)-5-(3,4-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11126010.png)
![1-[4-(Hexyloxy)phenyl]-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126012.png)
![N-ethyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11126031.png)
![4-chloro-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11126038.png)
![(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11126049.png)
![N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}acetamide](/img/structure/B11126059.png)
